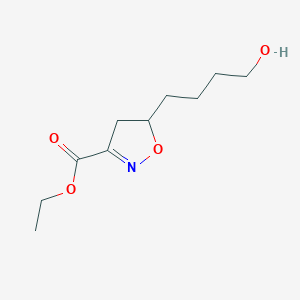
Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a chemical compound belonging to the oxazole class, characterized by its unique structure and potential applications in various scientific fields. This compound features an oxazole ring, a four-carbon chain with a hydroxyl group, and an ethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves the cyclization of amino alcohols with carboxylic acid derivatives under specific conditions. One common method includes the reaction of 4-hydroxybutylamine with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The oxazole ring can be reduced to form a dihydro-oxazole derivative.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used to substitute the ethyl ester group.
Major Products Formed:
Oxidation: Formation of 4-hydroxybutyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid.
Reduction: Formation of 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:
Ethyl 4-hydroxybutyrate: A related ester with a simpler structure.
5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid: A close structural analog without the ethyl ester group.
4-hydroxybutylamine: A precursor in the synthesis of the compound.
Propiedades
Fórmula molecular |
C10H17NO4 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-2-14-10(13)9-7-8(15-11-9)5-3-4-6-12/h8,12H,2-7H2,1H3 |
Clave InChI |
ITGHVTNTMHRXLP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(C1)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


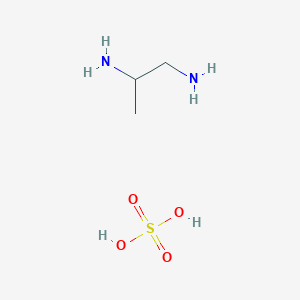
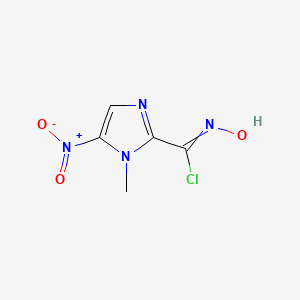
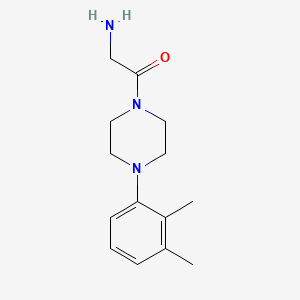
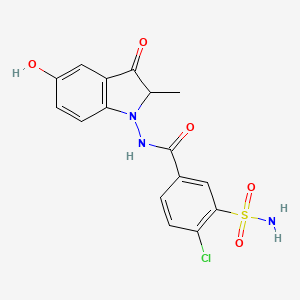
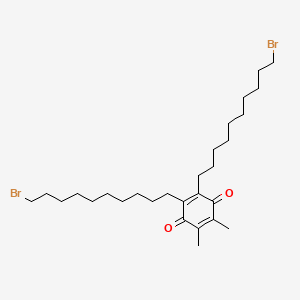

![5-Methyl-1-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B15355257.png)
![tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate](/img/structure/B15355261.png)
![Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate](/img/structure/B15355268.png)
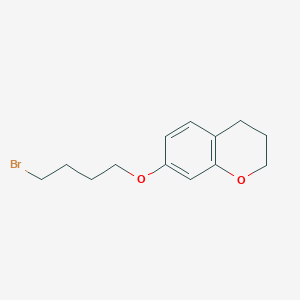

![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)
![1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone](/img/structure/B15355325.png)
